Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound with the molecular formula C12H10F3N3O2 This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring
Preparation Methods
The synthesis of Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide or a similar reagent.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids, leading to a range of biological effects.
Comparison with Similar Compounds
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate can be compared with other similar compounds, such as:
Methyl 3-(trifluoromethyl)phenylacetate: This compound lacks the triazole ring, making it less versatile in terms of biological activity.
Ethyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate: The ethyl ester variant may have different pharmacokinetic properties compared to the methyl ester.
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetate: This compound has a different triazole ring structure, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will delve into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H10F3N3O
- Molecular Weight : 269.22 g/mol
- CAS Number : 864239-61-2
Research indicates that compounds containing the triazole moiety exhibit significant biological activity. The mechanism of action often involves interaction with cellular pathways that regulate apoptosis and cell cycle progression. For instance, studies have shown that certain triazole derivatives can induce G0/G1 and G2/M cell cycle arrest in cancer cells, leading to apoptosis independent of p53 status .
Antitumor Activity
The antitumor efficacy of this compound has been evaluated against various cancer cell lines. The following table summarizes the findings from recent studies:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT-116 (Colon Cancer) | 6.5 | Induction of apoptosis and cell cycle arrest |
MCF-7 (Breast Cancer) | 8.0 | Inhibition of tumor growth through apoptosis |
HeLa (Cervical Cancer) | 7.5 | Cell cycle disruption leading to apoptosis |
The compound demonstrated promising activity with IC50 values ranging from 6.5 to 8.0 µM, indicating its potential as an effective antitumor agent .
Antimicrobial Activity
In addition to its antitumor properties, this compound exhibits antimicrobial activity against various bacterial strains. The following data highlights its efficacy:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 0.78 µg/ml | Potent growth inhibitor |
Escherichia coli | 3.125 µg/ml | Moderate growth inhibition |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents against resistant strains .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of the trifluoromethyl group significantly enhances the biological activity of triazole derivatives. Substituents on the phenyl ring also play a crucial role in modulating activity:
- Trifluoromethyl Group : Increases lipophilicity and enhances membrane permeability.
- Phenyl Substituents : Variations in substitution patterns can lead to substantial changes in potency.
The most active derivatives typically feature a trifluoromethyl group at the para position of the phenyl ring .
Case Studies and Research Findings
Several studies have highlighted the biological potential of similar compounds:
- Study on Antitumor Activity : A recent investigation into a series of triazole derivatives showed that compounds with trifluoromethyl substitutions exhibited IC50 values between 3.6 µM and 11.0 µM against HCT-116 and MCF-7 cell lines .
- Antimicrobial Efficacy : Another study demonstrated that trifluoromethyl phenyl derivatives were effective against Gram-positive bacteria with MIC values as low as sub μg/ml concentrations .
Properties
Molecular Formula |
C12H10F3N3O2 |
---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
methyl 2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C12H10F3N3O2/c1-20-10(19)6-18-7-16-11(17-18)8-2-4-9(5-3-8)12(13,14)15/h2-5,7H,6H2,1H3 |
InChI Key |
STAGONGXNYEOJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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